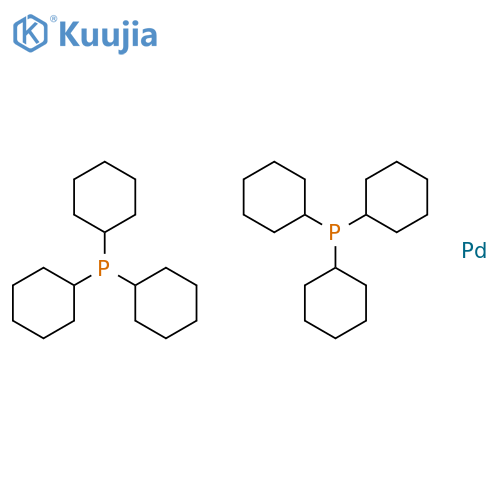Cas no 33309-88-5 (Bis(tricyclohexylphosphine)palladium(0))

33309-88-5 structure
商品名:Bis(tricyclohexylphosphine)palladium(0)
CAS番号:33309-88-5
MF:C36H66P2Pd
メガワット:667.276771068573
MDL:MFCD01073796
CID:54051
PubChem ID:329765126
Bis(tricyclohexylphosphine)palladium(0) 化学的及び物理的性質
名前と識別子
-
- Bis(tricyclohexylphosphine)palladium(0)
- palladium,tricyclohexylphosphane
- Pd(PCy3)2
- Phosphine,tricyclohexyl-, palladium complex
- Bis(tricyclohexylphosphine)palladium
- bis(tricyclohexylphosphine)-palladium(o)
- MFCD01073796
- 10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
- SCHEMBL139552
- bis(tricyclohexylphosphine) palladium (0)
- Bis(tricyclohexylphosphine)palladium (0)
- Bis(tricyclohexylphosphine)-palladium (0)
- 33309-88-5
- AKOS015900240
- E73869
- A25266
- FT-0696276
- bis(tricyclohexylphosphine) palladium(0)
- JGBZTJWQMWZVNX-UHFFFAOYSA-N
- DTXSID90370360
- Palladium, bis(tricyclohexylphosphine)-
- Bis-(tricyclohexylphosphine)-palladium
- SY011580
- BIS(TRICYCLOHEXYLPHOSPHINE)PALLADIUM(O)
- doi:10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
- palladium;tricyclohexylphosphane
- DB-010407
- BIS(TRICYCLOHEXYLPHOSPHINE) PALLADIUM
-
- MDL: MFCD01073796
- インチ: 1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;
- InChIKey: JGBZTJWQMWZVNX-UHFFFAOYSA-N
- ほほえんだ: P(C1CCCCC1)(C2CCCCC2)C3CCCCC3.P(C4CCCCC4)(C5CCCCC5)C6CCCCC6.[Pd]
計算された属性
- せいみつぶんしりょう: 666.36700
- どういたいしつりょう: 666.367
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 39
- 回転可能化学結合数: 6
- 複雑さ: 202
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: はくしょくけっしょう
- ゆうかいてん: 87-92 °C
- ふってん: No data available
- すいようせい: 不溶性
- PSA: 27.18000
- LogP: 12.93280
- ようかいせい: 水に溶けない
- かんど: Air & Moisture Sensitive
Bis(tricyclohexylphosphine)palladium(0) セキュリティ情報
- シグナルワード:warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P280,P305
P351
P338,P304
P340,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:

- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
Bis(tricyclohexylphosphine)palladium(0) 税関データ
- 税関コード:29310099
Bis(tricyclohexylphosphine)palladium(0) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 105401-5g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 5g |
$285.00 | 2023-09-16 | |
| abcr | AB123786-250 mg |
Bis(tricyclohexylphosphine)palladium(0), 98%; . |
33309-88-5 | 98% | 250 mg |
€99.60 | 2023-07-20 | |
| Ambeed | A1464082-5g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 5g |
$443.0 | 2025-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45792-250mg |
Bis(tricyclohexylphosphine)palladium(0), 97% min |
33309-88-5 | 97% | 250mg |
¥3393.00 | 2023-03-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032245-250mg |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 250mg |
¥438 | 2023-09-09 | |
| abcr | AB123786-1g |
Bis(tricyclohexylphosphine)palladium(0), 98%; . |
33309-88-5 | 98% | 1g |
€288.00 | 2025-02-18 | |
| Oakwood | 105401-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 1g |
$170.00 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0260-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 1g |
3420CNY | 2021-05-10 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600100-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 1g |
¥2699.0 | 2024-07-19 | |
| abcr | AB355646-1g |
Bis(tricyclohexylphosphine)palladium(0), Pd 15.9%; . |
33309-88-5 | 1g |
€419.00 | 2024-06-12 |
Bis(tricyclohexylphosphine)palladium(0) 関連文献
-
Nilay Hazari,Damian P. Hruszkewycz Chem. Soc. Rev. 2016 45 2871
-
Maria Batuecas,Nikolaus Gorgas,Mark R. Crimmin Chem. Sci. 2021 12 1993
-
Thomas N. Hooper,Martí Gar?on,Andrew J. P. White,Mark R. Crimmin Chem. Sci. 2018 9 5435
-
Jacklyn N. Hall,A. Jeremy Kropf,Uddhav Kanbur,Fulya Dogan,Carly Byron,Jianguo Wen,Massimiliano Delferro,David M. Kaphan Chem. Commun. 2023 59 6861
-
Martí Gar?on,Andrew J. P. White,Mark R. Crimmin Chem. Commun. 2018 54 12326
33309-88-5 (Bis(tricyclohexylphosphine)palladium(0)) 関連製品
- 2622-14-2(Tricyclohexylphosphine)
- 65038-36-0(Phosphine,1,1'-(1,4-butanediyl)bis[1,1-dicyclohexyl-)
- 103099-52-1(1,3-Bis(dicyclohexylphosphino)propane)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 68551-17-7(Isoalkanes, C10-13)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:33309-88-5)Bis(tricyclohexylphosphine)palladium(0)

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:33309-88-5)Bis(tricyclohexylphosphine)palladium(0)

清らかである:99%
はかる:5g
価格 ($):399.0